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molecular formula C4H5N3O2 B8655536 2-Methoxyimino-2-cyanoacetamide CAS No. 60860-24-4

2-Methoxyimino-2-cyanoacetamide

Cat. No. B8655536
M. Wt: 127.10 g/mol
InChI Key: ORQGCZICHIRLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04751295

Procedure details

To a stirred mixture of α-cyanoacetamide (252 g, 3 mole) and sodium nitrite (414 g, 6 mole) in water (600 ml) was added acetic acid (371 ml, 10 mole) at 5°-10° C. over 1.5 hours. The mixture was allowed to stir for another 1.5 hours and adjusted to pH 8.5 with 6N NaOH. To the mixture was added dimethyl sulfate (568 ml, 6 mole) at 15°-20° C. and the mixture was stirred at 45° C. for 1.5 hours. The reaction mixture was adjusted to pH 8.5 with 6N NaOH and allowed to stand at 5° C. overnight to separate the precipitate, which was collected by filtration, washed with cold water and air-dried to give 292 g (77%) of the title compound as brown needles melting at 170°-172° C.
Quantity
252 g
Type
reactant
Reaction Step One
Quantity
414 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
371 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
568 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[N:7]([O-:9])=O.[Na+].[C:11](O)(=O)C.[OH-].[Na+].S(OC)(OC)(=O)=O>O>[C:1]([C:3](=[N:7][O:9][CH3:11])[C:4]([NH2:6])=[O:5])#[N:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
252 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
414 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
371 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
568 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for another 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 45° C. for 1.5 hours
Duration
1.5 h
WAIT
Type
WAIT
Details
to stand at 5° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to separate the precipitate, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#N)C(C(=O)N)=NOC
Measurements
Type Value Analysis
AMOUNT: MASS 292 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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